2-Methoxy-4-nitrobenzoyl chloride

Description

Significance of Aromatic Acyl Chlorides in Organic Synthesis

Aromatic acyl chlorides are a class of organic compounds that serve as highly valuable intermediates in synthesis. echemi.comnih.gov Their general structure, R-COCl, where R is an aryl group, features a carbonyl group bonded to a chlorine atom. nih.govnih.gov This functional group is exceptionally reactive, making acyl chlorides excellent electrophiles susceptible to nucleophilic attack. echemi.comnih.gov

Their heightened reactivity compared to their parent carboxylic acids makes them more efficient reagents for creating a variety of new compounds. nih.govgoogle.com They are pivotal in numerous chemical transformations, most notably in acylation reactions. These include:

Esterification: Reacting with alcohols or phenols to form esters. nih.gov

Amide Synthesis: Reacting with amines to produce amides. nih.gov

Anhydride Formation: Reacting with salts of carboxylic acids. nih.gov

Friedel-Crafts Acylation: Introducing an acyl group to an aromatic ring, a fundamental carbon-carbon bond-forming reaction. echemi.comnih.gov

The utility of acyl chlorides lies in their ability to facilitate these reactions often more rapidly and with higher yields than by using the corresponding carboxylic acids directly. nih.gov This efficiency has cemented their role as indispensable tools in the synthetic organic chemist's arsenal. echemi.com

Structural Characteristics and Research Context of 2-Methoxy-4-nitrobenzoyl Chloride

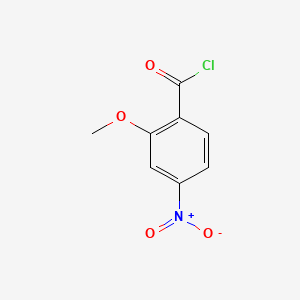

This compound is a specific aromatic acyl chloride distinguished by a methoxy (B1213986) (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 4-position of the benzoyl chloride backbone. This unique substitution pattern imparts specific electronic properties that define its reactivity and research applications. cymitquimica.com

The molecular formula of the compound is C₈H₆ClNO₄, with a molecular weight of approximately 215.59 g/mol . cymitquimica.com The key structural features influencing its chemical behavior are:

The Acyl Chloride Group (-COCl): This is the primary reactive site, readily undergoing nucleophilic acyl substitution with various nucleophiles like alcohols and amines. cymitquimica.com

The Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly increases the electrophilicity of the carbonyl carbon, enhancing the compound's reactivity towards nucleophiles. cymitquimica.com

The Methoxy Group (-OCH₃): This electron-donating group can influence the compound's electronic properties and solubility. cymitquimica.com

These features make this compound a highly reactive and versatile intermediate for synthesizing more complex molecules. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39787-83-2 |

| Molecular Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Appearance | Yellow to orange solid or liquid |

| Boiling Point | 172-175 °C @ 12 Torr |

| Density | 1.421 g/cm³ |

| InChIKey | DJDAPLBWGIXUAG-UHFFFAOYSA-N |

Data sourced from multiple references. echemi.comcymitquimica.com

Overview of Academic Research Areas Involving the Compound

The specific structural attributes of this compound make it a valuable tool in several areas of academic and industrial research, primarily centered on its role as a synthetic intermediate.

Pharmaceutical and Medicinal Chemistry: A significant application of this compound is in the synthesis of potential drug candidates. Its reactive nature allows for its incorporation into larger, more complex molecular frameworks designed to interact with biological targets. Research has shown its utility as an intermediate in the following areas:

Enzyme and Receptor Inhibitors: It has been used in the development of novel compounds aimed at inhibiting various enzymes and receptors.

Benzodiazepine (B76468) Derivatives: In one area of study, the compound was used as a starting material to synthesize new benzodiazepine derivatives. These resulting molecules were then assessed for their effects on AMPA receptor subunits, which are important in neuroscience research.

Organic Synthesis and Novel Compound Development: Beyond specific medicinal targets, this compound is employed in the broader field of organic synthesis to create novel molecules. It serves as a key building block for producing amides, esters, and thioesters through reactions with amines, alcohols, and thiols, respectively. Furthermore, the nitro group on the aromatic ring can be chemically modified, for instance, by reduction to an amino group (-NH₂), opening pathways to a different class of derivatives. This versatility makes it a foundational component in synthetic routes targeting new materials and compounds with potentially interesting chemical or biological properties.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxybenzoic acid |

| 2-hydroxy-4-nitrobenzoic acid |

| Benzodiazepine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-7-4-5(10(12)13)2-3-6(7)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDAPLBWGIXUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192864 | |

| Record name | 2-Methoxy-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39787-83-2 | |

| Record name | 2-Methoxy-4-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39787-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039787832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 4 Nitrobenzoyl Chloride

Established Chlorination Procedures

The conversion of 2-methoxy-4-nitrobenzoic acid to its corresponding acyl chloride is the cornerstone of its synthesis. This transformation is typically achieved through the use of various chlorinating agents, each with its own set of advantages and reaction specificities.

Conversion of 2-Methoxy-4-nitrobenzoic Acid via Oxalyl Chloride

Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a highly effective reagent for the synthesis of acyl chlorides under mild conditions. The reaction proceeds via the formation of a Vilsmeier reagent, which is the active chlorinating species.

A general procedure involves the dropwise addition of oxalyl chloride to a stirred suspension of 2-methoxy-4-nitrobenzoic acid in an inert solvent, such as dichloromethane (B109758) (CH2Cl2), at a controlled temperature, often starting at 0°C and gradually warming to room temperature. A catalytic amount of DMF is crucial for the reaction to proceed at a reasonable rate. The reaction is typically stirred for several hours until the evolution of gaseous byproducts (CO and HCl) ceases. The volatile components are then removed under reduced pressure to yield the crude 2-methoxy-4-nitrobenzoyl chloride. A study detailing the synthesis of a structurally similar compound, 4-chloro-3-nitrobenzoyl chloride, reported the use of oxalyl chloride in dichloromethane with a catalytic amount of DMF, stirring for 5 hours at 30°C followed by 18 hours at ambient temperature.

In a specific synthetic example for a derivative, this compound was prepared and used in situ. The procedure involved reacting 2-methoxy-4-nitrobenzoic acid with oxalyl dichloride and a catalytic amount of DMF in dichloromethane at temperatures ranging from 0°C to room temperature for 2 hours. This was followed by reaction with an amine to produce the corresponding amide in high yield (80-83%). nih.gov

Exploration of Alternative Acyl Chlorination Reagents and Reaction Conditions

While oxalyl chloride is a preferred reagent for its mild conditions and clean byproducts, other chlorinating agents have been extensively used in the synthesis of aroyl chlorides.

Thionyl Chloride (SOCl₂): This is one of the most common and cost-effective reagents for the preparation of acyl chlorides. The reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride, often under reflux, provides this compound in good yield. google.comgoogle.comchemicalbook.comlookchem.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. The reaction can be carried out neat or in a solvent like benzene (B151609). The addition of a catalytic amount of DMF can accelerate the reaction. For instance, the synthesis of this compound has been achieved by treating the corresponding benzoic acid with thionyl chloride. google.comchemicalbook.com In one documented procedure, the reaction was heated for 5 hours. Another preparation involved heating 2-methoxy-4-nitrobenzoic acid with thionyl chloride, followed by removal of the excess reagent under vacuum to yield the acid chloride. google.com A patent describes the formation of this compound from its parent acid and thionyl chloride, which is then reacted with N,N-diethylethylene diamine. google.com

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another powerful chlorinating agent that can be used to synthesize acyl chlorides. The reaction with a carboxylic acid yields the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. The reaction is typically vigorous and may require heating to go to completion.

Phosphorus Trichloride (B1173362) (PCl₃): Phosphorus trichloride can also be employed for this conversion. The reaction produces the acyl chloride and phosphorous acid (H₃PO₃). A key difference from PCl₅ is that only three moles of the acyl chloride are produced per mole of PCl₃.

The table below provides a comparative overview of these established chlorination procedures.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Oxalyl Chloride | CH₂Cl₂, cat. DMF, 0°C to RT | Mild conditions, volatile byproducts (CO, CO₂, HCl) | Higher cost compared to SOCl₂ |

| Thionyl Chloride | Neat or solvent (e.g., benzene), reflux, cat. DMF | Cost-effective, gaseous byproducts (SO₂, HCl) | Harsher conditions (reflux), potential for side reactions |

| Phosphorus Pentachloride | Neat or solvent, often requires heating | Highly reactive | Solid reagent, produces solid byproducts (POCl₃) that require separation |

| Phosphorus Trichloride | Neat or solvent, may require heating | Lower atom economy compared to other reagents |

Methodological Advancements in Acyl Chloride Synthesis

Recent advancements in synthetic chemistry have focused on developing more environmentally benign, efficient, and scalable methods for the synthesis of acyl chlorides. These include the application of phase-transfer catalysis and microwave-assisted synthesis.

Application of Phase-Transfer Catalysis in Related Systems

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants in immiscible phases. In the context of acyl chloride synthesis, PTC can enhance reaction rates and yields, particularly in two-phase systems. While specific examples for this compound are not extensively documented, the principles have been applied to similar systems.

For instance, the use of phase-transfer catalysts like tetra-butyl ammonium (B1175870) chloride has been shown to accelerate the O-benzoylation of naphthols with benzoyl chloride in a two-phase system. kyushu-u.ac.jp Inverse phase-transfer catalysis (IPTC) has also been investigated for the reaction of benzoyl chloride with sodium dicarboxylates, using catalysts like pyridine (B92270) 1-oxide. researchgate.net A patent for the synthesis of p-nitrobenzoyl chloride, a structurally related compound, describes the use of a phase-transfer catalyst (pyridine) in the reaction of p-nitrobenzoic acid with thionyl chloride, achieving high yields (>98.0%) and purity (≥99.6%). google.com The reaction was carried out at 90°C for 12 hours. google.com This suggests that a similar approach could be beneficial for the synthesis of this compound, potentially allowing for milder reaction conditions and improved efficiency.

Investigation of Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. ajrconline.orgrasayanjournal.co.inrsc.orgnih.gov The direct and efficient heating of the reaction mixture by microwaves can lead to faster reaction rates compared to conventional heating methods. rasayanjournal.co.in

While a specific microwave-assisted synthesis of this compound is not prominently reported, the application of this technology to the synthesis of amides and other derivatives from carboxylic acids is well-established. nih.gov For example, the direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free microwave conditions using a catalytic amount of ceric ammonium nitrate, resulting in high yields and simplified purification. nih.gov The conversion of bromides to sodium sulfonates, precursors to sulfonyl chlorides, has also been significantly improved using microwave irradiation, with reaction times reduced from hours to minutes and yields notably increased. nih.gov These examples strongly suggest that a microwave-assisted approach could be developed for the chlorination of 2-methoxy-4-nitrobenzoic acid, potentially offering a more rapid and efficient synthetic route.

Optimization of Reaction Yields and Purity Profiles

Optimizing the synthesis of this compound is crucial for its industrial application, focusing on maximizing yield and ensuring high purity. Several factors can be manipulated to achieve these goals.

Catalyst Selection and Loading: As mentioned, the use of a catalyst like DMF in thionyl chloride or oxalyl chloride-mediated reactions can significantly accelerate the conversion. The optimal catalyst loading needs to be determined empirically, but typically ranges from catalytic amounts to small molar percentages. A patent for the synthesis of p-nitrobenzoyl chloride specifies a catalyst (pyridine) consumption of 0.01-0.5% of the raw material acid quality. google.com

Solvent Choice: The choice of solvent can influence reaction rates and facilitate purification. For oxalyl chloride reactions, dichloromethane is a common choice. For thionyl chloride reactions, the reaction can be run neat or in solvents like benzene, which can aid in the azeotropic removal of water.

Reaction Temperature and Time: These parameters are interdependent and need to be optimized for each specific chlorinating agent and substrate. For instance, thionyl chloride reactions often require reflux for several hours, while oxalyl chloride reactions can proceed at room temperature. The patent for p-nitrobenzoyl chloride synthesis using a phase-transfer catalyst specifies a reaction temperature of 90°C and a reaction time of 12 hours. google.com

Purification Methods: The purity of the final product is paramount. Excess chlorinating agent and byproducts must be effectively removed. Distillation under reduced pressure is a common method for purifying liquid acyl chlorides. For solid products, recrystallization from an appropriate solvent can be employed. High-performance liquid chromatography (HPLC) methods have also been developed for the analysis of this compound, which can be used to assess purity. google.com

The following table summarizes key parameters for optimizing the synthesis of this compound.

| Parameter | Influence on Yield and Purity | Typical Ranges/Conditions |

| Chlorinating Agent | Determines reaction conditions and byproducts | Thionyl chloride, oxalyl chloride, PCl₅, PCl₃ |

| Catalyst | Accelerates reaction rate | DMF, Pyridine (0.01-1.0 mol%) |

| Solvent | Affects solubility, reaction rate, and purification | Dichloromethane, Benzene, or neat |

| Temperature | Influences reaction rate and potential for side reactions | 0°C to reflux temperature (e.g., 90°C) |

| Reaction Time | Dependent on other parameters; ensures complete conversion | Minutes (microwave) to several hours (conventional) |

| Purification | Removes impurities to achieve desired product quality | Vacuum distillation, recrystallization |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, meeting the stringent requirements for its use in further chemical transformations.

Reactivity and Mechanistic Investigations of 2 Methoxy 4 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 2-methoxy-4-nitrobenzoyl chloride lies in nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, resulting in the formation of a new acyl compound. masterorganicchemistry.comlibretexts.org

N-Acylation for the Synthesis of Substituted Amides

N-acylation is a widely employed reaction for the formation of amide bonds, which are fundamental linkages in numerous organic molecules, including pharmaceuticals and polymers. bath.ac.uk this compound readily reacts with primary and secondary amines to yield substituted amides.

The reaction of this compound with primary or secondary amines proceeds through a nucleophilic addition-elimination mechanism. libretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, often facilitated by a base, to form the corresponding N-substituted 2-methoxy-4-nitrobenzamide. libretexts.orgresearchgate.net

For instance, the reaction with N,N-diethylethylene diamine in methyl ethyl ketone results in the formation of N-(2-diethylaminoethyl)-2-methoxy-4-nitrobenzamide hydrochloride with a high yield. The general reaction is versatile and can be applied to a wide range of primary and secondary amines to produce a diverse array of substituted amides. hud.ac.uk

Table 1: Examples of N-Acylation Reactions with Primary and Secondary Amines

| Amine | Product |

| Ethylamine | N-ethyl-2-methoxy-4-nitrobenzamide |

| Diethylamine | N,N-diethyl-2-methoxy-4-nitrobenzamide |

| Aniline | N-phenyl-2-methoxy-4-nitrobenzamide |

This table is illustrative and provides examples of potential products based on general chemical principles.

The reactivity of this compound extends to the synthesis of nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

Benzothiazole (B30560) Derivatives: The synthesis of benzothiazole derivatives can be achieved through the acylation of 2-aminothiophenol (B119425) with this compound. mdpi.com The initial N-acylation is followed by an intramolecular cyclization and dehydration to yield the benzothiazole ring system. organic-chemistry.org This approach allows for the introduction of the 2-methoxy-4-nitrophenyl moiety into the benzothiazole scaffold. nih.gov

Triazinones: 1,2,4-Triazinone derivatives can be synthesized using multistep procedures that may involve an acylation step with a suitable benzoyl chloride derivative. nih.govresearchgate.net While direct synthesis from this compound and a triazine precursor is not explicitly detailed in the provided context, the general reactivity of acyl chlorides suggests its potential application in the synthesis of functionalized triazinones. google.com

O-Acylation for Ester Formation

O-acylation is a fundamental reaction for the synthesis of esters, which are common in natural products and have applications as fragrances, solvents, and pharmaceuticals. nih.gov

This compound reacts with alcohols and phenols to form the corresponding esters. chemguide.co.uk This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which neutralizes the hydrogen chloride gas produced during the reaction. chemguide.co.ukasianpubs.org The general mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of the acyl chloride. chemguide.co.uk

The reaction with various alcohols, such as methanol, ethanol, and propanols, leads to the formation of the respective alkyl 2-methoxy-4-nitrobenzoates. rsc.org Similarly, phenols can be acylated to yield aryl 2-methoxy-4-nitrobenzoates.

Table 2: Examples of O-Acylation Reactions with Alcohols and Phenols

| Alcohol/Phenol | Product |

| Methanol | Methyl 2-methoxy-4-nitrobenzoate |

| Ethanol | Ethyl 2-methoxy-4-nitrobenzoate |

| Phenol | Phenyl 2-methoxy-4-nitrobenzoate |

This table is illustrative and provides examples of potential products based on general chemical principles.

In multi-step organic synthesis, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. wikipedia.org The hydroxyl group of alcohols is a common functional group that requires protection. uwindsor.ca Acylating agents can be used to convert alcohols into esters, which can serve as protecting groups. masterorganicchemistry.com

The 2-methoxy-4-nitrobenzoyl group can be introduced onto an alcohol via reaction with this compound. This forms a 2-methoxy-4-nitrobenzoate ester, effectively protecting the hydroxyl group. The choice of a specific acylating agent for protection depends on the stability of the resulting ester to various reaction conditions and the ease of its subsequent removal (deprotection). wikipedia.orgorganic-chemistry.org While the use of this compound specifically as a protecting group is not extensively documented in the provided search results, the general principle of ester formation for alcohol protection is a well-established strategy in organic synthesis. masterorganicchemistry.com The electronic properties imparted by the methoxy (B1213986) and nitro groups could influence the stability and cleavage conditions of the resulting ester.

S-Acylation for Thioester Formation

The formation of thioesters from acyl chlorides is a fundamental transformation in organic synthesis. Thioesters are valuable intermediates in their own right, exhibiting a balance of stability and reactivity that makes them useful in various chemical and biological studies. nih.govuchicago.edu They are generally more reactive toward nucleophiles than their oxygen-containing ester counterparts but are stable enough to be isolated and handled under standard laboratory conditions. nih.govuchicago.edu

The reaction of this compound with a thiol (R-SH) is expected to proceed via a nucleophilic acyl substitution mechanism to yield the corresponding S-thioester. In this process, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to form the thioester product. The reaction is typically carried out in the presence of a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the hydrochloric acid byproduct.

General Reaction Scheme for S-Acylation:

This compound + R-SH + Base → 2-Methoxy-4-nitro-S-thioester + Base·HCl

While specific literature detailing the S-acylation using this compound is not prevalent, the principles of thioester synthesis are well-established. uchicago.eduorganic-chemistry.org The reactivity of the acyl chloride is enhanced by the electron-withdrawing nitro group, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the thiol.

Electrophilic Reactions

Friedel-Crafts acylation is a cornerstone of organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.com The reaction involves an electrophilic aromatic substitution where an acyl chloride, such as this compound, acts as the electrophile precursor in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.org The catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride by coordinating to the chlorine atom, leading to the formation of a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com

This acylium ion is then attacked by the π-electrons of an aromatic substrate. The reaction works best with aromatic rings that are activated (containing electron-donating groups) or un-substituted. alexandonian.com Strongly deactivated rings, such as those bearing a nitro group, are generally unreactive under Friedel-Crafts conditions. libretexts.org The product of the acylation is an aryl ketone, which is less reactive than the starting aromatic compound, thus preventing further acylation reactions. organic-chemistry.org

In the case of acylating an aromatic substrate with this compound, the resulting ketone would be a (2-methoxy-4-nitrophenyl)aryl ketone.

The position of acylation on a substituted aromatic ring is dictated by the electronic properties of the substituents already present on that ring. alexandonian.com Electron-donating groups (activating groups) like methoxy (-OCH₃) or alkyl groups direct the incoming electrophile to the ortho and para positions. alexandonian.com Conversely, electron-withdrawing groups (deactivating groups) such as aldehydes or nitro groups direct the incoming electrophile to the meta position. alexandonian.com

For example, in a study of the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with an acyl chloride, the major product formed is the para-substituted isomer, with a significantly smaller amount of the ortho isomer produced. alexandonian.com This preference for the para position is often attributed to reduced steric hindrance compared to the ortho position.

In a related study on the acylation of 2-phenylbenzofuran (B156813) with 4-nitrobenzoyl chloride, acylation occurred at several positions, but the major product was the result of substitution at the 3-position of the benzofuran (B130515) ring system. researchgate.net When the phenyl ring at the 2-position contained a methoxy group, the regioselectivity of the reaction was altered. researchgate.net These findings highlight that the final product distribution in a Friedel-Crafts acylation is a result of the combined directing effects and steric influences of all substituents on the aromatic substrate.

The choice and amount of Lewis acid catalyst are critical in Friedel-Crafts acylation. A strong Lewis acid is required to generate the reactive acylium ion from the acyl chloride. masterorganicchemistry.com Aluminum trichloride (B1173362) (AlCl₃) is the most common and powerful catalyst for this purpose. wikipedia.org Other Lewis acids like iron(III) chloride (FeCl₃), zinc(II) salts, and rare-earth metal triflates (e.g., Eu(NTf₂)₃) can also be used, sometimes under milder conditions. wikipedia.orgcapes.gov.brresearchgate.net

Typically, a stoichiometric amount of the Lewis acid is necessary because both the starting acyl chloride and the resulting ketone product can form complexes with the catalyst, effectively sequestering it. organic-chemistry.org The mechanism involves the Lewis acid abstracting the halide from the acyl halide to form a resonance-stabilized acylium ion, which is the key electrophile in the reaction. masterorganicchemistry.com

The choice of catalyst can influence reaction efficiency and, in some cases, selectivity. For instance, milder catalysts may be employed for highly activated aromatic substrates to prevent side reactions. wikipedia.org Some modern approaches have explored catalytic amounts of strong Brønsted acids like trifluoromethanesulfonic acid or solid acid catalysts such as zeolites or aluminum dodecatungstophosphate to create more environmentally friendly and reusable systems. organic-chemistry.orgcapes.gov.bruni-stuttgart.de

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Application | Reference |

|---|---|---|

| Aluminum trichloride (AlCl₃) | General-purpose, strong catalyst for most substrates. | wikipedia.org |

| Iron(III) chloride (FeCl₃) | Alternative strong Lewis acid. | masterorganicchemistry.com |

| Zinc(II) salts | Milder catalyst for activated aromatic rings. | wikipedia.org |

| Europium(III) triflimide (Eu(NTf₂)₃) | Efficient catalyst for reactions with carboxylic acids at high temperatures. | capes.gov.br, researchgate.net |

Friedel-Crafts Acylation (e.g., with Activated Aromatic Substrates)

Transformations of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, as amines are crucial building blocks for pharmaceuticals and materials. jsynthchem.com The challenge in reducing the nitro group on this compound lies in achieving chemoselectivity—reducing the nitro group without affecting the highly reactive acyl chloride functionality. Direct reduction of the acyl chloride itself is often not feasible, as the reducing agents would readily attack the carbonyl group. Therefore, this transformation is typically performed on a more stable derivative, such as the corresponding ester or amide.

A variety of reagents are known to selectively reduce aromatic nitro groups in the presence of other reducible functional groups. organic-chemistry.org

Tin(II) Chloride (SnCl₂): In the presence of concentrated hydrochloric acid, SnCl₂ is a classic and effective reagent for the mild reduction of nitroarenes to anilines, often tolerating other functional groups. commonorganicchemistry.com

Sodium Sulfide (Na₂S) or Ammonium (B1175870) Polysulfide ((NH₄)₂Sₓ): These reagents are particularly useful for the selective reduction of one nitro group in a dinitro compound (Zinin reduction). spcmc.ac.in

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (H₂/Pd-C) or Raney Nickel is a common method. commonorganicchemistry.com Raney Nickel may be preferred if dehalogenation is a concern. commonorganicchemistry.com However, these conditions can also reduce other functional groups if not carefully controlled.

Iron (Fe) or Zinc (Zn) in Acetic Acid: These metals under acidic conditions provide a mild and selective method for nitro group reduction. commonorganicchemistry.com

Sodium Borohydride (NaBH₄) with a Catalyst: While NaBH₄ alone does not typically reduce nitro groups, its reactivity can be enhanced by additives. jsynthchem.com For example, the NaBH₄/Ni(PPh₃)₄ system has been reported to reduce nitroaromatics to their corresponding amines. jsynthchem.com

The choice of reducing agent would depend on the specific substrate (e.g., the ester or amide derivative of 2-methoxy-4-nitrobenzoic acid) and the desired reaction conditions to ensure the integrity of other functional groups on the molecule.

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| SnCl₂ | Conc. HCl | Good for selective reduction in the presence of other groups. | commonorganicchemistry.com |

| Fe / CH₃COOH | Acetic Acid | Mild conditions, tolerates many functional groups. | commonorganicchemistry.com |

| H₂ / Pd-C | Catalytic Hydrogenation | Highly efficient but can reduce other functionalities. | commonorganicchemistry.com |

| Na₂S | Aqueous/Alcoholic solution | Can selectively reduce one of two nitro groups. | spcmc.ac.in, commonorganicchemistry.com |

Mechanistic Studies and Kinetic Analysis

The reactivity of this compound is governed by the electrophilic nature of its carbonyl carbon, which is influenced by the attached chlorine atom and the substituents on the aromatic ring.

The solvolysis and nucleophilic substitution reactions of benzoyl chlorides have been the subject of detailed mechanistic investigation. For many years, a carbonyl addition-elimination mechanism was considered dominant. However, significant evidence now supports a competing, and in some cases, dominant, bimolecular nucleophilic substitution (SN2) pathway, particularly in highly aqueous solvent mixtures. rsc.org

In the SN2 mechanism, the nucleophile performs a "backside attack" on the carbonyl carbon, leading to a concerted process where the nucleophile-carbon bond forms simultaneously as the carbon-chlorine bond breaks. masterorganicchemistry.com This proceeds through a single, high-energy transition state without the formation of a discrete tetrahedral intermediate. rsc.orgmasterorganicchemistry.com

Figure 1: Competing Reaction Pathways for this compound

Pathway A: SN2 Mechanism

Nu:⁻ + C₈H₆ClNO₄ → [Nu---C(O)Ar---Cl]‡ → Nu-C(O)Ar + Cl⁻

(A concerted backside attack by the nucleophile (Nu:⁻) displaces the chloride ion.)

Pathway B: Carbonyl Addition-Elimination

Nu:⁻ + C₈H₆ClNO₄ ⇌ [Nu-C(O⁻)(Cl)Ar] → Nu-C(O)Ar + Cl⁻

(A stepwise process involving the formation of a tetrahedral intermediate.)

Studies on benzoyl chloride solvolysis show that rate-product correlations are consistent with an SN2 mechanism, rather than previously proposed SN1 or ion-pair mechanisms. rsc.org The choice between the SN2 and the addition-elimination pathway is sensitive to the solvent, with the SN2 route being favored in more aqueous (and thus more ionizing and nucleophilic) media. rsc.org

The reactivity of the benzoyl chloride core is profoundly influenced by the electronic nature of its ring substituents. These effects can be quantitatively analyzed through kinetic studies and linear free energy relationships, such as the Hammett equation. The this compound molecule presents an interesting case with one electron-donating group (EDG) and one strong electron-withdrawing group (EWG).

Nitro Group (-NO₂): As a powerful electron-withdrawing group (σ ≈ +0.78), the nitro group at the para position strongly deactivates the aromatic ring towards electrophilic attack but significantly increases the electrophilicity of the carbonyl carbon. This makes the acyl chloride more susceptible to nucleophilic attack. Kinetic studies on related nitro-substituted aromatic compounds confirm the potent activating effect of the nitro group in nucleophilic substitution reactions. rsc.org

Methoxy Group (-OCH₃): The methoxy group at the ortho position has a dual effect. It is electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect). Its net effect depends on its position relative to the reaction center. In the case of this compound, the methoxy group's inductive withdrawal and potential steric hindrance could influence the approach of the nucleophile.

Quantitative solvolysis studies of substituted benzoyl chlorides show that electron-withdrawing groups generally accelerate the reaction, while electron-donating groups slow it down, which is consistent with a mechanism where charge develops on the carbonyl carbon in the transition state. rsc.org The interplay of the opposing electronic effects of the methoxy and nitro groups in this compound results in a highly reactive acyl chloride, with the activating effect of the nitro group being dominant. cymitquimica.com

Table 2: Electronic Effects of Substituents on Benzoyl Chloride Reactivity

| Substituent | Position | Electronic Effect | Impact on Carbonyl Electrophilicity | Expected Impact on Reaction Rate with Nucleophiles |

| -NO₂ | para | Strong Electron-Withdrawing (-I, -R) | Strong Increase | Significant Acceleration |

| -OCH₃ | ortho | Electron-Donating (+R), Electron-Withdrawing (-I) | Moderate, complex influence | Modest effect, potentially rate-decreasing compared to H |

Applications of 2 Methoxy 4 Nitrobenzoyl Chloride in Advanced Organic Synthesis

As a Key Building Block for Complex Molecular Architectures

The inherent reactivity of 2-Methoxy-4-nitrobenzoyl chloride makes it a valuable precursor in the synthesis of a variety of intricate organic molecules. Its ability to introduce the 2-methoxy-4-nitrophenyl moiety into a target structure is exploited in the development of specialty chemicals, advanced materials, and novel chromophores.

Synthesis of Research Intermediates for Specialty Chemicals

This compound serves as a crucial intermediate in the multi-step synthesis of specialized chemical compounds. A notable example is its use in the preparation of N-(2-(diethylamino)ethyl)-2-methoxy-4-nitrobenzamide. This is achieved through the reaction of this compound with N,N-diethylethylene diamine. The resulting amide can be further modified, for instance, through the reduction of the nitro group to an amine, to generate a variety of compounds with potential applications in medicinal chemistry and materials science.

Another significant intermediate that can be derived from this compound is 2-methoxy-4-nitroaniline (B147289). The synthesis involves the conversion of the benzoyl chloride to the corresponding amide, followed by a Hofmann rearrangement or a similar transformation. 2-Methoxy-4-nitroaniline is a valuable precursor for various heterocyclic compounds and is also known as Fast Red B Base, indicating its importance in the dye industry. jayfinechem.com

| Intermediate | Precursor | Synthetic Route | Potential Application |

| N-(2-(diethylamino)ethyl)-2-methoxy-4-nitrobenzamide | This compound, N,N-Diethylethylene diamine | Amidation | Pharmaceutical and materials science intermediate |

| 2-Methoxy-4-nitroaniline (Fast Red B Base) | This compound | Amidation followed by rearrangement | Dye synthesis, heterocyclic compound synthesis |

Precursor for Advanced Materials Research (e.g., polymer additives)

While direct applications of this compound in the synthesis of common polymer additives are not extensively documented, its derivatives hold potential in the field of advanced materials. The introduction of the polar nitro group and the methoxy (B1213986) group can impart specific properties to polymers, such as altered solubility, thermal stability, or optical characteristics. For instance, the related compound 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride is a key intermediate in the synthesis of cyprosulfamide, a safener used in agrochemical formulations to protect crops from herbicide injury. google.com This highlights the role of substituted benzoyl chlorides in creating functional molecules for complex formulations. The reactivity of the acyl chloride allows for its covalent incorporation into polymer backbones or as pendant groups, potentially leading to materials with enhanced flame retardancy or modified surface properties.

Role in the Synthesis of Novel Dyes and Pigments

The this compound scaffold is a key component in the synthesis of certain classes of dyes, particularly azo dyes. The precursor, 2-methoxy-4-nitroaniline (Fast Red B Base), which can be synthesized from this compound, is a widely used diazo component. jayfinechem.com In the synthesis of azo dyes, 2-methoxy-4-nitroaniline is diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of red-hued dyes. orientjchem.orgunb.ca

The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the diazo component's aromatic ring influences the electronic properties of the resulting azo dye, thereby affecting its color and fastness properties. For example, disazo disperse dyes derived from 2-methoxy-5-nitroaniline (B165355) (an isomer of the direct derivative) have been synthesized and shown to exhibit good color yield and fastness properties on polyester (B1180765) and nylon fabrics. orientjchem.org The structural features of the 2-methoxy-4-nitrophenyl group are thus instrumental in the design of novel and effective colorants.

| Dye Class | Key Intermediate | Synthetic Step | Resulting Color |

| Azo Dyes | 2-Methoxy-4-nitroaniline | Diazotization and Azo Coupling | Various shades of red |

Construction of Polysubstituted Furanonaphthoquinones

There is currently limited direct evidence in the scientific literature for the application of this compound in the construction of polysubstituted furanonaphthoquinones. However, the general reactivity of benzoyl chlorides as acylating agents suggests a potential role in the synthesis of complex heterocyclic systems. The synthesis of furanonaphthoquinones often involves acylation reactions to introduce key structural motifs. The specific substitution pattern of this compound could, in principle, be utilized to introduce the 2-methoxy-4-nitrophenyl group into a precursor molecule, which could then be elaborated into a furanonaphthoquinone structure through subsequent cyclization and oxidation steps. Further research is required to explore this potential synthetic application.

In Oligonucleotide Synthesis (as part of advanced protecting groups)

In the chemical synthesis of oligonucleotides, protecting groups are essential to prevent unwanted side reactions at the various functional groups of the nucleosides. Substituted benzoyl groups are commonly employed for the protection of the exocyclic amino groups of nucleobases (adenine, guanine, and cytosine).

A study on novel phosphate (B84403) protecting groups for oligonucleotide synthesis investigated the use of a 2-[N-isopropyl-N-(4-methoxybenzoyl)amino]ethyl- group. acs.org This group is designed to be stable during the coupling steps of solid-phase synthesis but can be readily removed under specific conditions at the end of the synthesis. The 4-methoxybenzoyl moiety within this protecting group is structurally similar to the 2-methoxy-4-nitrophenyl group that would be introduced by this compound.

The use of such protecting groups involves the reaction of a suitable alcohol with a phosphitylating agent, followed by coupling to the nucleoside. The electronic properties of the benzoyl group, influenced by substituents like methoxy and nitro groups, can be fine-tuned to control the stability and deprotection kinetics of the protecting group. While direct use of this compound for this purpose is not explicitly detailed, the principles of protecting group design in oligonucleotide synthesis suggest its potential as a precursor for creating novel, cleavable protecting groups for the phosphate backbone or the nucleobases. springernature.com

Development of Derivatization Reagents for Analytical Chemistry

This compound is a valuable reagent for the derivatization of various analytes prior to their analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often necessary to improve the analytical characteristics of the target compounds, such as their volatility, thermal stability, detectability, or chromatographic separation. nih.govchromatographyonline.com

The acyl chloride function of this compound reacts readily with nucleophilic functional groups like amines and phenols to form stable amide and ester derivatives, respectively. The introduction of the 2-methoxy-4-nitrophenyl group provides several advantages for analysis:

Enhanced UV-Vis Detection: The nitroaromatic chromophore significantly increases the molar absorptivity of the derivatives, allowing for sensitive detection using a UV-Vis detector in HPLC.

Improved Mass Spectrometric Detection: The fragmentable nature of the benzoyl derivative can lead to characteristic ions in mass spectrometry, aiding in structural elucidation and selective detection in complex matrices. nih.gov

Increased Hydrophobicity: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns. chromatographyonline.com

This derivatization strategy has been successfully applied to the analysis of various classes of compounds, including:

Amino Acids: The primary amino group of amino acids can be readily derivatized with benzoyl chloride derivatives for HPLC analysis. nih.gov

Biogenic Amines: These compounds, which often lack a strong chromophore, can be effectively analyzed by HPLC after derivatization with reagents like benzoyl chloride. nih.gov

The reaction conditions for derivatization, such as pH, temperature, and reaction time, need to be optimized for each class of analyte to ensure complete and reproducible derivatization.

| Analyte Class | Functional Group Derivatized | Analytical Technique | Benefit of Derivatization |

| Amino Acids | Primary Amine | HPLC-UV, LC-MS | Enhanced detection, improved chromatography |

| Biogenic Amines | Primary/Secondary Amine | HPLC-UV, LC-MS | Introduction of a chromophore, improved separation |

| Phenols | Hydroxyl | GC-MS, HPLC-UV | Increased volatility (for GC), enhanced detection |

Spectroscopic and Computational Characterization in Research

Experimental Spectroscopic Characterization Techniques

Experimental spectroscopy is the cornerstone for the structural elucidation of 2-Methoxy-4-nitrobenzoyl chloride. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, offer unambiguous evidence of the compound's molecular framework and functional groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive method for identifying the functional groups within a molecule. Both FT-IR and Raman spectroscopy probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint.

In the FT-IR spectrum of this compound, several characteristic absorption bands are prominent. The most diagnostic peak is the strong stretching vibration (ν) of the carbonyl group (C=O) in the acyl chloride functionality, which typically appears at a high frequency, around 1760-1800 cm⁻¹. This high wavenumber is characteristic of highly electrophilic acid chlorides.

Another key feature is the asymmetric stretching of the nitro group (NO₂), which is observed near 1530 cm⁻¹. The presence of the methoxy (B1213986) group (-OCH₃) and the aromatic ring is confirmed by C-O-C stretching vibrations and aromatic C=C and C-H stretching and bending modes, respectively. While detailed conformational analysis from solid-state or solution spectra is complex, variations in the fingerprint region could potentially offer insights into the rotational isomerism (conformers) related to the orientation of the methoxy and acyl chloride groups relative to the benzene (B151609) ring. Raman spectroscopy, which is particularly sensitive to non-polar bonds, complements FT-IR by providing clearer signals for the aromatic ring vibrations and the symmetric stretch of the nitro group. acs.org

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Acyl Chloride (C=O) | Stretching (ν) | ~1760 - 1800 | |

| Nitro (NO₂) | Asymmetric Stretching (ν_as) | ~1530 | |

| Aromatic Ring (C=C) | Stretching (ν) | ~1400 - 1600 | |

| Methoxy (C-O-C) | Asymmetric Stretching (ν_as) | ~1250 |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSn) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation under ionization.

HRMS: High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound, which is C₈H₆ClNO₄. HRMS can measure the mass of the molecular ion ([M]⁺) with very high precision (typically to four or more decimal places), allowing for the unambiguous determination of its elemental composition (monoisotopic mass: 214.9985 g/mol ). epa.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ): This technique involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of the chlorine radical (•Cl), the loss of carbon monoxide (CO) from the acyl group, and the loss of the nitro group (•NO₂). miamioh.edu Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Advanced Spectroscopic Applications in Research

Beyond simple identification, spectroscopic techniques are vital tools for probing the reactivity and purity of this compound in research settings.

Monitoring Reaction Progress and Identifying Intermediates

This compound is a reactive acylating agent used in the synthesis of esters, amides, and other derivatives. rsc.org Spectroscopic methods can be used for real-time or near-real-time monitoring of these reactions. For example, by using an in-situ FT-IR probe, a chemist can track the progress of an acylation reaction by observing the decrease in the intensity of the acyl chloride's C=O band (~1760-1800 cm⁻¹) while simultaneously observing the appearance of the new C=O band of the product ester (~1735 cm⁻¹) or amide (~1650 cm⁻¹). Similarly, flow NMR spectroscopy can be employed to continuously monitor the concentrations of reactants, products, and any transient, unstable intermediates that may be crucial for understanding the reaction mechanism. beilstein-journals.org

Differentiating Regioisomers in Complex Reaction Mixtures

The synthesis of substituted aromatic compounds can sometimes lead to the formation of multiple regioisomers. For instance, the nitration of 2-methoxybenzoic acid could potentially yield isomers other than the desired 4-nitro precursor. Differentiating this compound from its regioisomers, such as 4-methoxy-2-nitrobenzoyl chloride or 2-methoxy-5-nitrobenzoyl chloride, is critical. While these isomers have the same molecular weight and may have similar NMR spectra, advanced MS and IR techniques can often distinguish them.

Tandem mass spectrometry (MS/MS) is particularly powerful for this purpose. The fragmentation patterns of regioisomers can differ significantly due to neighboring group participation. researchgate.net For example, the proximity of the methoxy and nitro groups in one isomer might lead to a unique fragmentation pathway (e.g., loss of a methyl radical followed by a rearrangement) that is absent in another. Likewise, vapor-phase gas chromatography-infrared spectroscopy (GC-IR) can resolve isomers chromatographically and provide unique IR spectra for each, with subtle but distinct differences in the C-H out-of-plane bending region (fingerprint region) that are characteristic of the substitution pattern on the aromatic ring. researchgate.net

Theoretical and Computational Chemistry Investigations

Theoretical studies are indispensable for understanding the structure, stability, and reactivity of molecules at an atomic level. For this compound, computational methods can elucidate the influence of its substituent groups—methoxy, nitro, and acyl chloride—on its geometry and electronic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. By applying a functional like B3LYP with a basis set such as 6-311G(d,p), a detailed model of the molecule's lowest energy conformation can be built.

Geometry Optimization: The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For this compound, calculations would likely confirm a mostly planar benzene ring. Key points of interest would be the dihedral angles involving the methoxy (-OCH₃), acyl chloride (-COCl), and nitro (-NO₂) groups relative to the ring. Steric hindrance between the ortho-methoxy group and the adjacent acyl chloride group, as well as electronic repulsion, would influence their final orientations. Insights from related substituted benzaldehydes suggest that the heavy-atom skeleton remains largely planar. mdpi.com

Electronic Structure Analysis: DFT calculations also yield critical electronic properties. The distribution of electron density, mapped via the molecular electrostatic potential (MEP), would highlight the electrophilic and nucleophilic regions. The carbonyl carbon of the acyl chloride group is expected to be highly electrophilic, a feature enhanced by the electron-withdrawing nature of the para-nitro group. The oxygen atoms of the nitro and methoxy groups would be identified as nucleophilic centers.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and their energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In this molecule, the electron-withdrawing nitro group and acyl chloride group are expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack.

Illustrative Optimized Geometry Parameters (Hypothetical) The following table represents typical data obtained from a DFT geometry optimization. Note: These values are illustrative and not from a specific study on this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.19 Å |

| Bond Length | C-Cl (acyl chloride) | ~1.80 Å |

| Bond Length | C-NO₂ | ~1.48 Å |

| Bond Length | C-OCH₃ | ~1.36 Å |

| Bond Angle | O=C-Cl | ~120° |

| Dihedral Angle | C-C-C=O | ~0-15° (slight twist due to steric hindrance) |

Potential Energy Surface Scans and Conformational Stability Studies

To understand the flexibility of this compound, potential energy surface (PES) scans are performed. This involves systematically rotating specific bonds—primarily the C-COCl and C-OCH₃ bonds—and calculating the energy at each step.

This analysis reveals the energy barriers between different conformations (rotamers) and identifies the most stable conformers. For this molecule, the key dihedral angles to scan would be:

C2-C1-C=O: Rotation around the bond connecting the acyl chloride group to the benzene ring.

C3-C2-O-CH₃: Rotation around the bond connecting the methoxy group to the benzene ring.

The results would likely show that conformations minimizing steric clash between the methoxy group, the carbonyl oxygen, and the ortho hydrogen are energetically favored. Studies on related chalcone (B49325) isomers show that s-cis conformers can be more stable due to greater electron delocalization from increased planarity. ufms.br For this compound, the interplay between steric hindrance and electronic stabilization would determine the global minimum energy structure.

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the calculated complex wavefunction into a localized form corresponding to the intuitive Lewis structure of bonds and lone pairs. wisc.edu This method provides quantitative insight into charge distribution and intramolecular charge transfer (hyperconjugation).

Charge Distribution and Hyperconjugation: NBO analysis calculates the natural atomic charges, revealing the electron distribution. It is expected that the carbonyl carbon, the attached chlorine, and the nitrogen of the nitro group would carry significant positive and negative charges, respectively, confirming their roles in the molecule's reactivity.

The most valuable output of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would be expected, such as:

Delocalization from the lone pairs of the methoxy oxygen (donor) into the antibonding π* orbitals of the benzene ring (acceptor).

Delocalization from the lone pairs of the nitro group oxygens (donor) into the ring's antibonding orbitals.

Delocalization from the ring's π orbitals into the antibonding π* orbital of the C=O bond and the antibonding σ* orbital of the C-Cl bond.

These interactions stabilize the molecule and are crucial for understanding its electronic properties and reactivity. The magnitude of the stabilization energy (E(2)) for each interaction indicates its importance.

Illustrative NBO Donor-Acceptor Interactions (Hypothetical) Note: This table is a hypothetical representation of NBO analysis results.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of -OCH₃ | π* (C2-C3) | ~15-25 | Resonance (electron donation) |

| π (C5-C6) | π* (N-O) of -NO₂ | ~5-10 | Resonance (electron withdrawal) |

| LP (Cl) | σ* (C-C) of ring | ~1-3 | Hyperconjugation |

| π (Ring) | π* (C=O) | ~10-20 | Conjugation |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic data, which can then be compared with experimental results to validate the computational model.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions. For this compound, characteristic frequencies would include the C=O stretch of the acyl chloride (~1760-1800 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group (~1530 and ~1350 cm⁻¹), and C-O stretches of the methoxy group. Comparing these calculated frequencies (often scaled to correct for systematic errors) with experimental FT-IR and Raman spectra helps confirm the optimized structure.

NMR Spectra: Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts can be correlated with experimental spectra to aid in signal assignment. The calculations would predict the chemical shifts for the aromatic protons, the methoxy protons, and the various carbon atoms in the molecule, reflecting the electronic environment of each nucleus.

Molecular Dynamics Simulations to Investigate Molecular Behavior

While DFT provides a static picture of a single molecule at 0 K, molecular dynamics (MD) simulations can model the behavior of the molecule over time at finite temperatures, often in the presence of a solvent.

For this compound, an MD simulation could be used to:

Explore Conformational Space: Observe the transitions between different rotational conformers in a solution, providing a dynamic view of the conformational preferences identified by PES scans.

Study Solvation Effects: Analyze how solvent molecules (e.g., water, acetonitrile) arrange around the solute and form intermolecular interactions, such as hydrogen bonds with the nitro or methoxy groups. This is critical for understanding its reactivity in solution.

Investigate Dynamic Stability: Assess the stability of the molecule and its interactions within a larger system, such as at an interface or near a biological macromolecule. Studies on related nitrobenzamide derivatives have used MD simulations to validate the stability of ligand-protein complexes. nih.govresearchgate.net

Emerging Research Perspectives and Future Directions

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of 2-Methoxy-4-nitrobenzoyl chloride is centered around its acyl chloride group, which readily undergoes nucleophilic substitution with amines, alcohols, and thiols to produce amides, esters, and thioesters, respectively. A key area of ongoing research is the development of novel catalytic systems to enhance the efficiency and selectivity of these reactions.

One established method to accelerate the formation of the acyl chloride from its corresponding carboxylic acid involves the use of dimethylformamide (DMF) as a catalyst with thionyl chloride. Future research is likely to explore more advanced catalytic systems. This could include the use of transition metal catalysts or organocatalysts to achieve higher yields, milder reaction conditions, and greater functional group tolerance. For instance, in related syntheses, copper-catalyzed reactions have been shown to be effective under solvent-free conditions, suggesting a potential avenue for greener synthesis protocols involving this compound. mdpi.com

Table 1: Examples of Catalyzed Reactions

| Catalyst/Reagent | Reaction Type | Potential Advantage |

| Dimethylformamide (DMF) | Acyl chloride formation | Accelerates reaction with thionyl chloride |

| Copper Catalysts | Various couplings | Potential for solvent-free conditions mdpi.com |

| Palladium Catalysts | Cross-coupling reactions | Formation of complex molecules acs.org |

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

In line with the growing emphasis on sustainable practices in the chemical industry, a significant research thrust is the development of green chemistry approaches for the synthesis and subsequent transformations of this compound. mdpi.comwisdomlib.org Traditional synthesis methods often rely on hazardous reagents like thionyl chloride and solvents such as benzene (B151609).

Future research will likely focus on several key areas of green chemistry:

Alternative Reagents: Exploring less hazardous chlorinating agents to replace thionyl chloride.

Green Solvents: Investigating the use of more environmentally benign solvents or even solvent-free reaction conditions. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can lead to faster and more selective transformations while reducing energy consumption. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

The principles of green chemistry aim to reduce the environmental impact at every stage of a chemical's life cycle, from its creation to its disposal. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable production of its derivatives. nih.gov Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. nih.govmdpi.com

Automated synthesis platforms, often coupled with machine learning algorithms, can rapidly screen and optimize reaction conditions, leading to the faster development of new synthetic protocols. youtube.com These systems can autonomously vary parameters such as temperature, reaction time, and reagent ratios to identify the optimal conditions for a desired transformation. nih.gov This high-throughput approach can significantly accelerate the discovery of new applications for this compound. For example, automated systems have been developed for the production of aryl sulfonyl chlorides, a related class of compounds, demonstrating the feasibility of this approach for reactive intermediates. mdpi.com

Expanding Applications in the Synthesis of Complex Natural Product Analogs and Bioactive Scaffolds

A primary application of this compound is as a building block in the synthesis of more complex organic molecules, including those with potential biological activity. The nitro group can be reduced to an amino group, providing a handle for further functionalization, while the acyl chloride allows for the introduction of the 2-methoxy-4-nitrobenzoyl moiety into various molecular scaffolds.

Recent research has highlighted the importance of related nitrobenzoyl-containing compounds in the development of novel therapeutic agents. For instance, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has been identified as a moderate inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a potential target for cancer therapy. acs.org This demonstrates the potential for derivatives of this compound to serve as scaffolds for new drug candidates.

Future research will likely focus on:

Natural Product Analogs: Synthesizing analogs of complex natural products to probe their structure-activity relationships and develop new therapeutic leads.

Bioactive Scaffolds: Using this compound to create novel molecular frameworks that can be screened for a wide range of biological activities. The development of mesoporous bioactive glass scaffolds for bone repair, for example, showcases the broader potential for creating new bioactive materials. researchgate.net

Targeted Drug Design: Leveraging the reactivity of this compound to synthesize compounds designed to interact with specific biological targets.

Q & A

Q. What are the optimized synthetic routes for 2-methoxy-4-nitrobenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. Key variables include:

- Catalyst Use : Adding dimethylformamide (DMF) as a catalyst (0.5–1.0 mol%) accelerates acyl chloride formation by activating SOCl₂ .

- Solvent Selection : Benzene or solvent-free conditions are common. Benzene aids in azeotropic removal of water, improving reaction efficiency .

- Purification : Distillation under reduced pressure (e.g., 0.05 mmHg) removes excess SOCl₂ and yields crystalline product .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the methoxy (–OCH₃) and nitro (–NO₂) substituents. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .

- IR Spectroscopy : Strong C=O stretching (~1760 cm⁻¹) and NO₂ asymmetric stretching (~1530 cm⁻¹) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M]⁺ at m/z 215.59 for C₈H₆ClNO₄) .

Critical Consideration : Moisture-sensitive handling is essential to avoid hydrolysis to the carboxylic acid during analysis .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to SOCl₂’s corrosive fumes and the compound’s lachrymatory properties .

- Storage : Keep in airtight containers under inert gas (argon) to minimize hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the methoxy and nitro substituents influence the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer:

- Nitro Group : The electron-withdrawing nitro group at the para position enhances electrophilicity of the carbonyl carbon, favoring reactions with amines or alcohols .

- Methoxy Group : The ortho-methoxy group introduces steric hindrance but donates electron density via resonance, potentially slowing reaction kinetics.

- Experimental Design : Compare reaction rates with analogs (e.g., 4-nitrobenzoyl chloride) using kinetic studies (e.g., UV-Vis monitoring of acylation with aniline) .

Data Contradiction : Computational DFT studies may predict conflicting reactivity trends due to solvent effects or counterion interactions, requiring experimental validation .

Q. How can researchers resolve contradictions in reported yields for this compound derivatives during coupling reactions?

Methodological Answer:

- Byproduct Analysis : Use LC-MS or TLC to identify hydrolyzed products (e.g., carboxylic acid) or dimerization side products .

- Optimization Strategies :

Case Study : In Example 30 (), extended reflux (4 hours) improved yield but risked decomposition, whereas shorter reaction times (1.5 hours) in Example 59 reduced side products .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Model the molecule’s electrostatic potential (ESP) to identify electrophilic sites. The nitro group’s ESP map shows high positive charge density at the carbonyl carbon .

- Solvent Modeling : Use COSMO-RS to simulate solvation effects in polar aprotic solvents (e.g., DMF), which stabilize transition states in acylation reactions .

- Degradation Pathways : Simulate hydrolysis mechanisms under varying pH conditions to predict stability in aqueous environments .

Reference Data : Canonical SMILES (COC1=C(C=C(C=C1)C(=O)Cl)N+[O-]) from can be imported into software like Gaussian or ORCA for simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.